molecular formula C15H26O3 B1619685 6-Acetoxydihydrotheaspirane CAS No. 57893-27-3

6-Acetoxydihydrotheaspirane

Cat. No. B1619685
CAS RN: 57893-27-3
M. Wt: 254.36 g/mol
InChI Key: LTAWGWRPOGXHBD-DFBGVHRSSA-N
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Description

5-Acetoxydihydrotheaespirane is a member of oxolanes.

Scientific Research Applications

1. Chemical Analysis and Structure Elucidation

Research into 6-Acetoxydihydrotheaspirane has included its identification and structure elucidation in various natural sources. For example, a study identified a new cembrane diterpene, closely related to 6-Acetoxydihydrotheaspirane, from the Bornean soft coral Nephthea sp. The research utilized spectroscopic analyses for structural elucidation (Ishii, Zhaoqi, & Vairappan, 2010).

2. Pharmacological and Biochemical Studies

6-Acetoxydihydrotheaspirane and its derivatives have been explored in pharmacological and biochemical studies. For instance, azaspiranes, compounds related to 6-Acetoxydihydrotheaspirane, have been evaluated for their anti-inflammatory activity in skin inflammation models (Griswold et al., 1998).

3. Enzymatic and Metabolic Research

Research on 6-Acetoxydihydrotheaspirane also extends to enzymatic and metabolic studies. For instance, studies have focused on enzymes like acetohydroxyacid synthase, which is a potential target for herbicides and fungicides. This is relevant as some derivatives of 6-Acetoxydihydrotheaspirane might interact with or inhibit such enzymes (Dumas et al., 2001).

4. Herbicide Resistance and Agricultural Applications

The role of compounds related to 6-Acetoxydihydrotheaspirane in herbicide resistance is another area of research. Studies have been conducted on the resistance mechanisms of weeds to acetohydroxyacid synthase inhibitor herbicides, which is pertinent to understanding how similar compounds might interact in agricultural contexts (Yu & Powles, 2014).

5. Bioengineering and Biotechnological Research

Additionally, there is research in bioengineering where derivatives of 6-Acetoxydihydrotheaspirane are studied for their potential in biotechnological applications, like the production of bio-based chemicals through microbial processes (Bao et al., 2014).

properties

CAS RN

57893-27-3

Product Name

6-Acetoxydihydrotheaspirane

Molecular Formula

C15H26O3

Molecular Weight

254.36 g/mol

IUPAC Name

(2,6,10,10-tetramethyl-1-oxaspiro[4.5]decan-6-yl) acetate

InChI

InChI=1S/C15H26O3/c1-11-7-10-15(17-11)13(3,4)8-6-9-14(15,5)18-12(2)16/h11H,6-10H2,1-5H3

InChI Key

LTAWGWRPOGXHBD-DFBGVHRSSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2(O1)[C@](CCCC2(C)C)(C)OC(=O)C

SMILES

CC1CCC2(O1)C(CCCC2(C)OC(=O)C)(C)C

Canonical SMILES

CC1CCC2(O1)C(CCCC2(C)OC(=O)C)(C)C

Other CAS RN

57967-72-3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2,6,10,10-tetramethyl-1-oxa-spiro[4.5]dec-6-yl acetate was prepared as indicated hereinabove, from 2,6,10,10-tetramethyl-1-oxa-spiro[4,5]decan-6-ol and acetyl chloride. 2,6,10,10-Tetramethyl-1-oxa-spiro[4.5]dec-6-yl formate on the contrary was obtained by treating the above alcohol with formylimidazole, according to the method given in Liebigs Ann. Chem. 655, 95 (1962).

Synthesis routes and methods II

Procedure details

5.9 g (0.079 M) of acetyl chloride were added over 30 minutes at 20° to a mixture of 2,6,10,10-tetramethyl-1-oxa-spiro[4.5]decan-6-ol -- isomer A; see Example 1 -- and 10.9 g of N,N-dimethylaniline. After having been kept for 2 days at room temperature the reaction mixture was heated to reflux during 3 hours, then cooled and treated with 50 ml of ether. The reaction mixture was then filtered and the clear filtrate thus obtained poured onto crushed ice and finally acidified with a 10% aqueous solution of H2SO4. The organic layer was then washed with NaHCO3 in water, dried, evaporated and subjected to a fractional distillation to give 2.5 g of a product having b.p. 90°-100°/0.1 Torr. After crystallisation in aqueous ethanol 1.9 g (75%) of the desired ester were isolated -- isomer A.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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